![molecular formula C14H19NO4 B1307389 N-[(benzyloxy)carbonyl]-3-methylvaline CAS No. 68222-59-3](/img/structure/B1307389.png)
N-[(benzyloxy)carbonyl]-3-methylvaline
概要
説明
N-[(benzyloxy)carbonyl]-3-methylvaline is a modified amino acid derivative that is of interest in the field of organic chemistry and biochemistry due to its potential applications in peptide synthesis and drug design. The benzyloxycarbonyl (Cbz or Z) group is a common protecting group used in peptide synthesis to protect the amino functionality during the coupling of amino acids.
Synthesis Analysis
The synthesis of N-protected amino acids can be achieved through various methods. For instance, the synthesis of N-tert-butyloxycarbonyl- and N-benzenesulfonyl-beta-hydroxyvalines was performed using a two-step protocol from their enantiomeric N-protected serine methyl esters, which involved the addition of CH3MgBr followed by selective oxidation . This method effectively produced enantiopure N-Boc-beta-hydroxyvaline in multigram amounts, indicating a practical approach to synthesizing N-protected amino acids.
Molecular Structure Analysis
The molecular structure of modified amino acids can exhibit interesting features such as synthon polymorphism, which is relevant for the development of supramolecular biofunctional materials. For example, N-benzoyl-2′-hydroxy-3-methylisovaline showed polymorphism with different supramolecular architectures in its crystalline forms. The study of these forms involved qualitative and quantitative analysis of supramolecular interactions and energy landscapes using experimental and theoretical methods, including DFT optimizations and Hirshfeld surface analysis .
Chemical Reactions Analysis
The reactivity of N-protected amino acids can be explored in various chemical reactions. For example, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides involved copper-catalyzed azide-alkyne cycloaddition (CuAAC), which afforded inhibitors of cancer cell growth . This demonstrates the potential of N-protected amino acids to serve as scaffolds for the development of bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-protected amino acids can be influenced by factors such as N-methylation. For instance, the crystal structure of O-benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine was studied to examine the role of N-methylation in peptide conformation. The study revealed a strong intermolecular O-H...O hydrogen bond, which is significant for understanding the conformational preferences of these compounds . Additionally, rotational isomerism about the C alpha-CO bond in proline derivatives, such as benzyloxycarbonyl-Pro-N-methylamide, has been investigated using NMR spectroscopy, providing insights into the dynamic behavior of these molecules .
科学的研究の応用
Application 1: Inhibition of Prolidase Enzyme
- N-[(benzyloxy)carbonyl]-3-methylvaline is used as an inhibitor of prolidase, an enzyme that cleaves dipeptides with C-terminal proline or hydroxyproline residues .
Application 2: Peptide Synthesis
- It serves as a protective group in peptide synthesis, particularly for amino acids with active side chains that need to be protected during the synthesis process .
Application 3: Chemoselective Deprotection
- The compound is involved in chemoselective deprotection protocols, where it is selectively removed without affecting other protective groups .
Application 4: Study of Protein Structure and Function
- Researchers use derivatives of N-[(benzyloxy)carbonyl]-3-methylvaline to study protein structure and function, particularly in the context of tryptophan residues.
Application 5: Drug Development
- The compound’s derivatives are used in the development of new drugs, especially those targeting proteases .
Application 6: Dipeptide Synthesis
- It is utilized in the synthesis of dipeptides, serving as a protective group for one of the amino acids involved in the dipeptide formation .
Application 7: Organic Synthesis
- The compound is used in organic synthesis, particularly in the protection and deprotection of amino and phenolic groups, which are essential in the synthesis of pharmaceuticals, peptides, nucleotides, and carbohydrates .
- The N-benzyloxycarbonyl group can be introduced by reaction with benzyl chloroformate in the presence of a mild base at room temperature. Deprotection can be achieved using various methods, including nickel boride generated in situ from sodium borohydride and nickel(II) chloride .
Application 8: Benzylic Oxidations and Reductions
- N-[(benzyloxy)carbonyl]-3-methylvaline’s benzylic hydrogens are activated towards free radical attack, which is useful in benzylic oxidations and reductions .
Application 9: Chemoselective Reduction
- The compound is involved in the chemoselective reduction of N-oxides and sulfoxides, which is important in the pharmaceutical industry for the selective modification of drug molecules .
Application 10: Synthesis of β-Alanine Derivatives
- The compound is used in the synthesis of N-(L-Prolyl)-β-alanine, a derivative of the naturally occurring beta amino acid β-Alanine .
Application 11: Chemoselective Deprotection at Ambient Temperature
- A novel protocol uses the compound for chemoselective deprotection of N/O-benzyloxycarbonyl groups at ambient temperature .
Application 12: Anti-Tubercular Agents
Safety And Hazards
特性
IUPAC Name |
3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVNKQLSGGKNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392148 | |
| Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(benzyloxy)carbonyl]-3-methylvaline | |
CAS RN |
68222-59-3 | |
| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68222-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valine, 3-methyl-N-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)
![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)
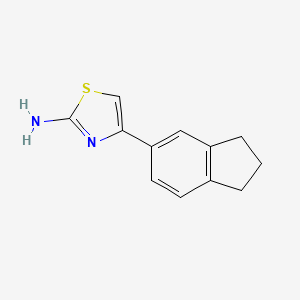
![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)
![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)
![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)
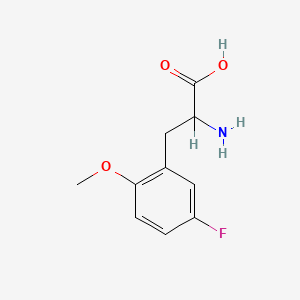
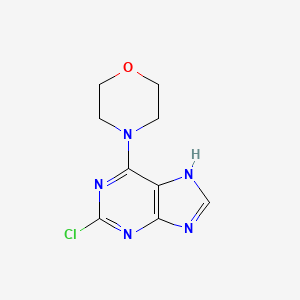
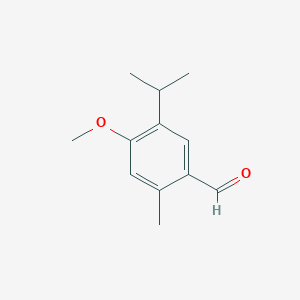
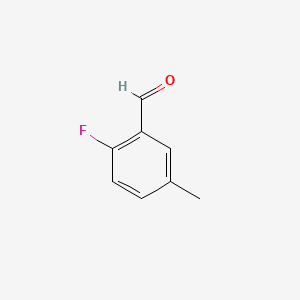
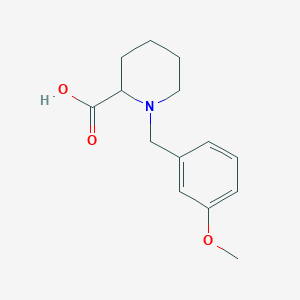
![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)